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L-SERINE (1-13C)

Cat. No.: B1579734
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites within a biological system. ckisotopes.com By replacing an atom in a molecule with its heavier, stable isotope, researchers can trace the path of that molecule and its constituent atoms through various biochemical reactions. ckisotopes.comrsc.org This approach provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. eurisotop.com The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), is particularly advantageous as they are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. eurisotop.comotsuka.co.jp

The core principle of isotopic tracing involves introducing a labeled nutrient, or tracer, into a biological system and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotope into downstream metabolites. ckisotopes.comrsc.org The pattern and extent of isotope incorporation reveal the contributions of different nutrients to the synthesis of various biomolecules and the relative activities of intersecting metabolic pathways. nih.gov For instance, by providing cells with ¹³C-labeled glucose, researchers can track the carbon atoms as they move through glycolysis, the tricarboxylic acid (TCA) cycle, and into the carbon backbones of amino acids, fatty acids, and nucleotides. eurisotop.comnih.gov This allows for the mapping of metabolic networks and the identification of metabolic reprogramming in different physiological and pathological states, such as cancer and metabolic disorders. otsuka.co.jpmdpi.com

Rationale for 1-¹³C Position Labeling in L-Serine

L-serine is a non-essential amino acid that sits (B43327) at a crucial intersection of several major metabolic pathways. annualreviews.org It is not only a building block for proteins but also a primary source of one-carbon units for the synthesis of nucleotides (purines and thymidine), and other amino acids like glycine (B1666218) and cysteine. nih.govisotope.com Furthermore, serine is a precursor for the synthesis of complex lipids such as sphingolipids and phospholipids (B1166683). nih.govfrontiersin.org

The specific labeling of L-serine at the C-1 position (the carboxyl carbon) with ¹³C, creating L-SERINE (1-¹³C), provides a unique tool to trace the fate of this specific carbon atom. When L-serine is converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), the C-1 carboxyl group is lost as carbon dioxide in a subsequent reaction, while the C-2 and C-3 carbons are retained in the glycine molecule. nih.gov Therefore, by using L-SERINE (1-¹³C), researchers can specifically follow the metabolic pathways where the entire serine molecule, including its carboxyl group, is incorporated.

Conversely, tracing the ¹³C label from L-SERINE (1-¹³C) allows for the investigation of pathways that utilize serine's carbon backbone differently. For example, in the synthesis of cysteine, the carbon skeleton of serine is conserved. The specific location of the label at the C-1 position enables precise tracking of this carbon through transsulfuration. This positional information is critical for distinguishing between different metabolic fates of serine and for accurately modeling metabolic fluxes. jove.com

Overview of Research Utility of L-SERINE (1-¹³C)

The use of L-SERINE (1-¹³C) as a tracer is valuable in a variety of research contexts, primarily for dissecting the complexities of one-carbon metabolism and its connections to other pathways. By monitoring the appearance of the ¹³C label in downstream metabolites, scientists can gain insights into the regulation of cell proliferation, redox balance, and biosynthesis. annualreviews.org

One of the key applications of L-SERINE (1-¹³C) is in studying the flux through the folate and methionine cycles. frontiersin.org The one-carbon units derived from serine are essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. nih.gov By tracing the ¹³C from the C-1 position, researchers can investigate how serine contributes to these critical epigenetic and post-translational modifications.

Furthermore, L-SERINE (1-¹³C) can be employed to study the metabolic adaptations of cancer cells. Many cancer cells exhibit an increased dependence on serine metabolism to support their rapid growth and proliferation. mdpi.com Tracing with L-SERINE (1-¹³C) can help to quantify the activity of serine biosynthetic and catabolic pathways in tumors, potentially identifying novel therapeutic targets. isotope.comisotope.com In neuroscience, this tracer can be used to understand the role of serine metabolism in the brain, where it is involved in the synthesis of neurotransmitters and is implicated in various neurological disorders. nih.gov

The data gathered from L-SERINE (1-¹³C) tracing studies, often analyzed using mass spectrometry, provides detailed information on the mass isotopomer distributions of various metabolites. nih.gov This data can be used to construct and validate computational models of metabolism, offering a quantitative understanding of cellular physiology in health and disease. rsc.org

Research AreaApplication of L-SERINE (1-¹³C)Key Metabolic Pathways Investigated
Oncology Quantifying serine uptake and metabolism in cancer cells.Serine biosynthesis, one-carbon metabolism, nucleotide synthesis. mdpi.comisotope.com
Neuroscience Investigating serine's role in neurotransmitter synthesis and neuropathologies.Serine-glycine conversion, sphingolipid synthesis. nih.gov
Metabolic Diseases Studying the impact of diet and disease on amino acid metabolism.One-carbon metabolism, gluconeogenesis. frontiersin.org
Drug Development Assessing the metabolic effects of novel therapeutic agents.Target-specific metabolic pathways. medchemexpress.com

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Methodological Applications of L Serine 1 13c in Research

Stable Isotope Tracer Techniques

Stable isotope tracers, such as L-SERINE (1-13C), are fundamental to the study of metabolic pathways. By introducing this labeled compound into a biological system, researchers can track the incorporation of the ¹³C isotope into various downstream metabolites. This technique, often coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the qualitative and quantitative assessment of metabolic fluxes. isotope.comnih.govisotope.com

Experimental Design Considerations for L-SERINE (1-13C) Studies

The successful application of L-SERINE (1-13C) as a tracer hinges on a well-conceived experimental design. Key factors to consider include the concentration of the tracer, the duration of the labeling period, and the selection of appropriate control experiments. The concentration must be sufficient to allow for detectable incorporation into downstream metabolites without perturbing the natural metabolic state of the system. The labeling duration is also a critical parameter, as it must be long enough to achieve isotopic steady state for the metabolic pathways of interest. d-nb.info Control experiments, such as using unlabeled L-serine, are essential for distinguishing between tracer-derived metabolic changes and other experimental variables. biorxiv.org

In Vitro Cellular Metabolism Tracing with L-SERINE (1-13C)

In vitro cell culture systems are widely used to investigate cellular metabolism in a controlled environment. L-SERINE (1-13C) can be added to the culture medium to trace its conversion into other metabolites within the cells. annualreviews.orgescholarship.org For instance, the labeled carbon from L-SERINE (1-13C) can be tracked into glycine (B1666218) through the action of serine hydroxymethyltransferase (SHMT). annualreviews.org Furthermore, the one-carbon unit transferred in this reaction can be followed into the folate cycle and subsequently into the biosynthesis of nucleotides and other macromolecules. annualreviews.orgdrziweidai.com These studies provide valuable information on how different cell types, including cancer cells, utilize serine to support proliferation and survival. annualreviews.orgnih.gov

A study on human hepatoma cell lines demonstrated the use of L-[2-¹³C]serine to trace the metabolic fate of the 2-carbon of serine. escholarship.org The data showed its incorporation into deoxythymidine (dTMP) and methionine, highlighting the role of the glycine cleavage system in one-carbon metabolism. escholarship.org

Ex Vivo Tissue Metabolism Tracing with L-SERINE (1-13C)

Ex vivo tissue slice cultures offer a platform to study metabolism in the context of the tissue microenvironment, bridging the gap between in vitro cell culture and in vivo studies. nih.govsapient.bio By incubating freshly resected tissue slices with L-SERINE (1-13C), researchers can investigate tissue-specific metabolic pathways. nih.govresearchgate.net This approach maintains the three-dimensional cellular architecture and interactions, providing a more physiologically relevant model. nih.gov

For example, studies using stable isotope tracing in murine tissues have revealed that de novo cysteine synthesis from serine is highly active in the liver and pancreas but absent in the lung. aacrjournals.orgnih.gov Such ex vivo tracing experiments are crucial for understanding the metabolic heterogeneity across different organs and how these metabolic programs are altered in disease states like cancer. aacrjournals.orgnih.gov A recent study on intact human liver tissue ex vivo utilized global ¹³C tracing to map a wide range of metabolic pathways, uncovering unexpected activities and highlighting differences from rodent models. sapient.bioresearchgate.net

Quantitative Metabolic Flux Analysis (MFA)

While stable isotope tracing can identify active metabolic pathways, quantitative metabolic flux analysis (MFA) takes this a step further by calculating the rates (fluxes) of reactions within a metabolic network. d-nb.infonih.gov ¹³C-MFA is a powerful technique that integrates isotopic labeling data with a stoichiometric model of metabolism to provide a detailed quantitative picture of cellular metabolic activity. nih.govsci-hub.se

Principles of 13C-Metabolic Flux Analysis using L-SERINE (1-13C)

In a ¹³C-MFA experiment using L-SERINE (1-13C), cells or tissues are cultured in the presence of the labeled amino acid until they reach an isotopic steady state. d-nb.info The distribution of ¹³C among various intracellular metabolites is then measured, typically by GC-MS or LC-MS. shimadzu.com This mass isotopomer distribution (MID) data reflects the specific pathways through which the labeled carbon from serine has traveled. nih.gov

The core of ¹³C-MFA lies in comparing the experimentally measured MIDs with MIDs simulated by a computational model of the cell's metabolic network. nih.govnih.gov By minimizing the difference between the experimental and simulated data, the model can estimate the fluxes through the various reactions in the network. nih.gov For instance, the labeling pattern in pyruvate (B1213749) derived from [U-¹³C₃]serine can indicate the extent to which serine contributes to central carbon metabolism. nih.gov

Computational Modeling and Data Integration in 13C-MFA

The accuracy of ¹³C-MFA is heavily reliant on the underlying computational model and the integration of various data types. The metabolic model must be a comprehensive representation of the relevant biochemical reactions and cellular compartments. d-nb.infonih.gov The development of user-friendly software has made the complex calculations involved in ¹³C-MFA more accessible. nih.govvanderbilt.edu

The process involves several steps:

Model Construction: Defining the network of biochemical reactions, including stoichiometry and atom transitions. sci-hub.se

Data Input: Providing the model with experimentally measured data, such as the isotopic labeling patterns of metabolites and extracellular flux rates (e.g., uptake of substrates and secretion of products). d-nb.infonih.gov

Flux Estimation: Using iterative algorithms to find the set of metabolic fluxes that best explains the experimental data. researchgate.net

Statistical Analysis: Assessing the goodness-of-fit and determining the confidence intervals for the estimated fluxes. vanderbilt.edu

Recent advancements include the integration of ¹³C and ¹⁵N dual labeling to simultaneously resolve carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism. biorxiv.org

Analytical Techniques for 13C-Labeled Metabolite Detection

The analysis of metabolites incorporating the ¹³C label from L-SERINE (1-13C) relies predominantly on two powerful analytical platforms: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). creative-proteomics.comfrontiersin.org These techniques offer complementary information, with NMR providing detailed structural and positional isotopic data, while MS offers exceptional sensitivity and the ability to analyze complex mixtures. rsc.org The choice between these methods often depends on the specific research question, the required sensitivity, and the desired level of detail regarding the isotopic labeling pattern. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and dynamics of molecules. nih.govnih.gov In the context of L-SERINE (1-13C) research, NMR is invaluable for determining the precise location of the ¹³C label within metabolites, a capability that is crucial for elucidating metabolic pathways. nih.govnih.gov

Direct ¹³C NMR spectroscopy allows for the observation of the carbon backbone of molecules, making it an ideal method for tracking the flow of the ¹³C label from L-SERINE (1-13C) into its various metabolic products. nih.govfrontiersin.org The large chemical shift range of ¹³C NMR provides excellent resolution, often allowing for the unambiguous identification of labeled metabolites in complex mixtures. nih.govnih.gov

The key advantage of ¹³C NMR in this context is its ability to determine positional isotopic enrichment. For instance, when L-SERINE (1-13C) is metabolized, the ¹³C label can be transferred to different carbon positions in downstream metabolites. By analyzing the ¹³C NMR spectrum, researchers can identify which carbon atoms in a given metabolite have become enriched with ¹³C, thereby providing direct evidence of specific metabolic conversions. frontiersin.orgmdpi.com This positional information is critical for distinguishing between different metabolic routes that may lead to the same product. nih.gov

One of the challenges of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of ¹³C (1.1%) and its smaller magnetogyric ratio compared to protons. nih.govnih.gov However, the use of highly enriched L-SERINE (1-13C) as a tracer significantly enhances the signal, making the detection of labeled metabolites feasible. nih.gov

Research Findings:

Studies have successfully utilized ¹³C NMR to trace the metabolism of ¹³C-labeled serine in various biological systems. researchgate.net

The technique has been instrumental in quantifying the flux through pathways such as the one-carbon metabolism, where serine is a major donor of one-carbon units.

By analyzing the positional enrichment in metabolites like glycine and formate (B1220265), researchers can dissect the contributions of different enzymatic reactions.

To overcome the sensitivity limitations of direct ¹³C NMR and to extract more detailed information, a variety of advanced NMR pulse sequences are employed. These sequences often involve the detection of the more sensitive ¹H nucleus to indirectly observe the attached ¹³C nucleus, a technique known as heteronuclear NMR. acs.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a cornerstone of ¹³C-labeled metabolomics. rsc.org It correlates the chemical shifts of protons directly attached to ¹³C atoms, providing a two-dimensional map that is much less crowded than a one-dimensional ¹H spectrum. rsc.org This allows for the clear identification and quantification of ¹³C-labeled metabolites, even in complex biological extracts. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity within molecules and for assigning the position of the ¹³C label in metabolites where direct one-bond correlations are not sufficient.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments can be used to identify all the protons within a spin system, which can then be linked to a ¹³C label through HSQC or HMBC experiments. nih.gov An isotope-edited version of TOCSY, known as ITOCSY, can separate the signals from ¹²C- and ¹³C-containing molecules into distinct spectra, simplifying the analysis of labeled and unlabeled species. acs.org

Distortion-free Enhancement by Polarization Transfer (DEPT): DEPT pulse sequences are used to differentiate between CH, CH₂, and CH₃ groups, which can aid in the structural elucidation of unknown metabolites that have incorporated the ¹³C label.

Advanced Decoupling Sequences: To improve spectral quality, advanced proton decoupling sequences like TPPM, SPINAL-64, and XiX are used during ¹³C acquisition to remove the splitting of ¹³C signals by attached protons, resulting in sharper signals and improved sensitivity. nih.gov

Table 1: Advanced NMR Pulse Sequences for L-SERINE (1-13C) Studies

Pulse Sequence Application in L-SERINE (1-13C) Research Key Information Provided
HSQC Identification and quantification of metabolites with ¹³C labels. Correlation of directly bonded ¹H and ¹³C nuclei.
HMBC Structural elucidation and confirmation of label position. Correlation of ¹H and ¹³C nuclei over multiple bonds.
TOCSY/ITOCSY Identification of complete spin systems of labeled metabolites. Correlation of all protons within a coupled network.
DEPT Determination of the type of carbon atom (CH, CH₂, CH₃). Editing of spectra based on the number of attached protons.
Advanced Decoupling Improvement of spectral resolution and sensitivity. Removal of ¹H-¹³C scalar coupling.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. frontiersin.org In the context of L-SERINE (1-13C) research, MS is used to detect the incorporation of the ¹³C label into metabolites by observing the resulting increase in their molecular weight. creative-proteomics.com

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide extremely accurate mass measurements. oup.comresearchgate.net This capability is crucial for the confident identification of metabolites in complex biological samples. researchgate.net When a metabolite incorporates a ¹³C atom from L-SERINE (1-13C), its mass increases by approximately 1.00335 Da compared to the corresponding ¹²C-containing molecule. HRMS can easily resolve this mass difference, allowing for the unambiguous detection of labeled species. oup.com

The workflow for HRMS-based metabolomics typically involves separating the metabolites using liquid chromatography (LC) or gas chromatography (GC) prior to their introduction into the mass spectrometer. oup.comresearchgate.net This separation reduces the complexity of the mixture and aids in the identification of individual compounds.

Research Findings:

HRMS has been instrumental in identifying a wide range of metabolites derived from L-serine, including other amino acids, nucleotides, and lipids. nih.gov

By coupling LC with HRMS, researchers have been able to create detailed maps of serine metabolism, revealing novel metabolic connections. researchgate.net

The high sensitivity of HRMS allows for the analysis of small sample sizes, which is particularly advantageous in studies where biological material is limited. oup.com

Mass spectrometry is a powerful tool for quantifying the level of ¹³C enrichment in metabolites. This is typically done by analyzing the mass isotopomer distribution (MID) of a metabolite. The MID represents the relative abundance of all the different isotopologues (molecules that differ only in their isotopic composition) of a compound. nih.gov

For a metabolite derived from L-SERINE (1-13C), the MID will show a peak for the unlabeled molecule (M+0) and additional peaks for molecules that have incorporated one (M+1), two (M+2), or more ¹³C atoms. By measuring the relative intensities of these peaks, researchers can calculate the fractional enrichment of ¹³C in that metabolite pool. nih.gov

Tandem mass spectrometry (MS/MS) can provide even more detailed information by fragmenting the parent ion and analyzing the masses of the resulting fragment ions. frontiersin.org By observing which fragments retain the ¹³C label, it is possible to gain insights into the position of the label within the molecule, which is valuable for distinguishing between different metabolic pathways. frontiersin.orgoup.com

Table 2: Quantitative Mass Spectrometry Techniques for ¹³C-Enrichment Analysis

Technique Principle Application in L-SERINE (1-13C) Research
Mass Isotopomer Distribution (MID) Analysis Measures the relative abundance of different isotopologues of a metabolite. Quantifies the overall ¹³C enrichment in a metabolite pool.
Tandem Mass Spectrometry (MS/MS) Fragments a selected ion and analyzes the resulting fragment ions. Provides information on the position of the ¹³C label within a metabolite.

L Serine Metabolism Pathways Investigated Via Isotopic Tracing

De Novo L-Serine Biosynthesis Pathways

The synthesis of L-serine from scratch, or de novo biosynthesis, is a fundamental metabolic process. Isotopic tracing studies, often employing 13C-labeled glucose, have been instrumental in mapping out these pathways. annualreviews.orgnih.gov When cells are cultured with [U-13C]glucose, the extensive labeling of L-serine indicates high rates of its biosynthesis, a phenomenon observed in various cell types, including rapidly proliferating cancer cells, astrocytes, and macrophages. annualreviews.org

Phosphorylated Pathway from Glycolytic Intermediates

The primary route for de novo L-serine synthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a series of enzymatic reactions. annualreviews.orgnih.govnih.gov This pathway is crucial for providing the cell with L-serine for a multitude of functions, including protein and nucleotide synthesis. nih.govfrontiersin.orgnhri.org.tw

The first and rate-limiting step of the phosphorylated pathway is the oxidation of 3-PG to 3-phosphohydroxypyruvate. nih.govnih.gov This reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). nih.govnih.gov Isotopic tracing studies using [13C6]-glucose have confirmed that increased PHGDH expression and activity lead to a higher rate of serine synthesis. nih.govfrontiersin.org For instance, in certain cancer cells, elevated PHGDH levels are associated with increased diversion of glucose into the serine biosynthesis pathway. frontiersin.orgjci.org The inhibition of PHGDH has been shown to block the production of 13C-labeled serine from 13C-glucose, confirming its essential role. core.ac.ukpnas.org

Following the initial step, 3-phosphohydroxypyruvate is converted to O-phospho-L-serine through a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT). annualreviews.orgnih.govnih.gov This enzyme utilizes glutamate (B1630785) as the amino group donor. nih.govnih.gov The functional and structural characterization of human PSAT has revealed it to be a highly efficient and reversible enzyme, which helps to drive the pathway forward despite the unfavorable thermodynamics of the first step. nih.govnih.gov Isotopic labeling studies implicitly support the function of PSAT within the coordinated flux of the pathway, as the production of labeled serine from labeled glucose necessitates its activity. annualreviews.orgnih.gov

The final and irreversible step in the phosphorylated pathway is the dephosphorylation of O-phospho-L-serine to yield L-serine, a reaction catalyzed by phosphoserine phosphatase (PSP). annualreviews.orguniprot.orgcaymanchem.com This step is considered a critical regulatory point and is subject to feedback inhibition by L-serine. mdpi.com The activity of PSP is essential for the release of free L-serine, which can then be utilized in various cellular processes. uniprot.org Isotopic tracing experiments that show the accumulation of 13C-labeled serine from 13C-glucose inherently demonstrate the activity of the entire pathway, including the final dephosphorylation step by PSP. annualreviews.orgnih.gov

Interconversion with Glycine (B1666218) through Serine Hydroxymethyltransferase (SHMT)

L-serine and glycine are interconvertible in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nhri.org.twnih.govoup.com This process is vital for one-carbon metabolism, which is essential for the synthesis of nucleotides and other critical biomolecules. frontiersin.orgnhri.org.tw Isotopic tracing with L-serine (1-13C) allows for the direct investigation of this interconversion.

Studies in Chinese hamster ovary (CHO) cells using [1-13C]serine have demonstrated that the conversion of serine to glycine is significantly dependent on the mitochondrial isoform of SHMT (SHMT2). nih.gov The relative flux from serine to glycine was markedly lower in cells lacking mitochondrial SHMT activity. nih.gov This highlights the compartmentalization of serine and glycine metabolism. nih.gov In human lung carcinoma cells, tracing with [U-13C6]glucose showed the de novo synthesis of both serine and glycine, indicating the activity of SHMT in converting the newly synthesized serine. biorxiv.org

L-Serine Catabolism and Degradation Pathways

Isotopic tracing also illuminates the pathways of L-serine catabolism. A primary route for L-serine degradation is its conversion to pyruvate (B1213749), a key intermediate in central metabolism. mdpi.comnih.gov This can occur through the action of serine dehydratase. mdpi.comasm.org In studies with fasted mice, oral administration of [U-13C]serine led to the rapid labeling of glycine, pyruvate, and glucose, indicating that L-serine can serve as a gluconeogenic precursor, particularly in the liver. annualreviews.org

Conversion to Pyruvate by Serine Dehydratase (SDS)

One of the primary catabolic fates of L-serine is its direct conversion to pyruvate. This reaction is catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme L-serine dehydratase (SDS), also known as L-serine ammonia-lyase. genecards.orgwikidoc.org The enzyme facilitates a deamination and dehydration reaction, yielding pyruvate and ammonia. genecards.orgwikidoc.org In humans, SDS is found predominantly in the liver and plays a role in gluconeogenesis, particularly during periods of high protein intake or starvation, by providing pyruvate as a substrate for glucose synthesis. genecards.orgwikidoc.orgnih.gov

Isotopic tracing with L-SERINE (1-¹³C) allows for the direct measurement of this pathway's activity. When L-SERINE (1-¹³C) is consumed by cells, the ¹³C label is retained on the carboxyl carbon of the resulting pyruvate molecule, forming [1-¹³C]pyruvate. This labeled pyruvate can then be detected and quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), enabling researchers to determine the flux through the SDS-mediated pathway.

Studies in various organisms have utilized ¹³C-labeled L-serine to investigate this conversion. For instance, research on Corynebacterium glutamicum demonstrated that the carbon skeleton of ¹³C-labeled L-serine is primarily converted into pyruvate-derived metabolites. nih.gov While this bacterium cannot grow on L-serine alone, it co-metabolizes it with glucose at a significant rate. nih.gov Deletion of the gene for serine dehydratase (sdaA) in this organism reduced the rate of L-serine catabolism by nearly half, confirming the enzyme's central role. nih.gov In some cancer cell lines, however, tracing experiments with [U-¹³C₃]serine have shown that the fraction of pyruvate derived from serine can be less than 1%, indicating that the activity of this pathway can be highly context-dependent and may be minor in certain cell types or conditions. nih.gov

Organism/Cell TypeTracer UsedKey FindingReference
Corynebacterium glutamicum¹³C-labeled L-serineL-serine is converted to pyruvate-derived metabolites; deletion of serine dehydratase (sdaA) reduces L-serine consumption by 47%. nih.gov
HL-60 Cells[U-¹³C₃]serineThe M+3 fraction of pyruvate from serine was less than 1%, indicating low pathway activity in these cells. nih.gov
Human LiverN/A (Functional Studies)SDS is the primary enzyme for converting L-serine to pyruvate, supporting gluconeogenesis. genecards.orgwikidoc.orgnih.gov

Pathways Contributing to One-Carbon Metabolism from L-Serine

L-serine is a major source of one-carbon (1C) units for the cell, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. annualreviews.orgmdpi.com This connection is primarily mediated by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. annualreviews.org

The SHMT-catalyzed reaction is reversible and converts L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). annualreviews.org When using L-SERINE (1-¹³C) as a tracer, the ¹³C-labeled carboxyl group (C-1) is not transferred to the folate co-factor. Instead, the C-1 and C-2 of serine become the corresponding carbons of glycine. Therefore, this tracing strategy results in the formation of [1-¹³C]glycine.

This labeled glycine can then enter various metabolic pathways. A primary fate is its cleavage by the mitochondrial glycine cleavage system (GCS). The GCS breaks down glycine into a one-carbon unit (which forms 5,10-CH₂-THF), ammonia, and carbon dioxide. In this process, the carboxyl carbon of glycine—which originated from the L-SERINE (1-¹³C) tracer—is released as ¹³CO₂. While the C-1 label does not directly enter the 1C pool, its conversion to labeled glycine makes L-SERINE (1-¹³C) a useful tool for studying the flux from serine to glycine and subsequent glycine-dependent pathways. annualreviews.orgescholarship.org

Interconnectedness of L-SERINE Metabolism with Central Carbon Pathways

The catabolism of L-serine is not an isolated process but is deeply integrated with the central energy-producing pathways of the cell: glycolysis and the tricarboxylic acid (TCA) cycle. mit.eduresearchgate.net L-SERINE (1-¹³C) provides a precise tool to trace and quantify these connections.

Link to Glycolysis and Tricarboxylic Acid (TCA) Cycle

The link between L-serine metabolism and glycolysis is bidirectional. Serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. annualreviews.org Conversely, the degradation of L-serine to pyruvate via serine dehydratase provides a direct entry point into central carbon metabolism. nih.govnih.gov

Using L-SERINE (1-¹³C) as a tracer, the ¹³C label is transferred to the C-1 position of pyruvate. nih.gov The fate of this [1-¹³C]pyruvate is a critical branch point:

Oxidative Decarboxylation: Pyruvate can be transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This reaction removes the C-1 carboxyl group as carbon dioxide. Therefore, when [1-¹³C]pyruvate is the substrate, the ¹³C label is lost as ¹³CO₂ and does not enter the TCA cycle via this route. nih.gov

Carboxylation: Alternatively, pyruvate can be carboxylated by pyruvate carboxylase (PC) to form oxaloacetate, a four-carbon intermediate of the TCA cycle. nih.govnih.gov In this reaction, the ¹³C label from [1-¹³C]pyruvate is retained, forming [1-¹³C]oxaloacetate.

By analyzing the labeling patterns of TCA cycle intermediates, researchers can determine the relative fluxes through these different pyruvate-utilizing pathways originating from serine.

Contribution to Anaplerotic Fluxes

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. The carboxylation of pyruvate to oxaloacetate is a major anaplerotic reaction in many cell types. plos.org By providing a source of pyruvate, L-serine catabolism can contribute significantly to this anaplerotic flux.

When L-SERINE (1-¹³C) is used, the subsequent formation of [1-¹³C]pyruvate and its carboxylation to [1-¹³C]oxaloacetate provides a direct measure of serine's contribution to TCA cycle replenishment. nih.gov This anaplerotic input is crucial for maintaining TCA cycle function, especially in highly proliferative cells where intermediates are constantly being used for the synthesis of amino acids, fatty acids, and nucleotides. mit.edu Metabolic flux analysis studies have shown that in some cells, the TCA cycle is heavily reliant on anaplerotic inputs, with glutamine and glucose being major contributors. nih.govnih.gov Tracing with L-SERINE (1-¹³C) allows for the specific quantification of the serine-dependent anaplerotic route, revealing its importance relative to other substrates in maintaining cellular homeostasis and supporting biosynthesis.

Metabolic ProcessTracerKey ObservationMetabolic ImplicationReference
Entry into TCA Cycle (via PDH)L-SERINE (1-¹³C) → [1-¹³C]PyruvateLabel is lost as ¹³CO₂ during conversion to Acetyl-CoA.The carbon backbone from serine enters the TCA cycle, but the C-1 label does not. nih.gov
Anaplerosis (via PC)L-SERINE (1-¹³C) → [1-¹³C]PyruvateLabel is incorporated into Oxaloacetate ([1-¹³C]Oxaloacetate).Directly measures the contribution of serine to replenishing TCA cycle intermediates. nih.gov
One-Carbon MetabolismL-SERINE (1-¹³C) → [1-¹³C]GlycineLabel is transferred to glycine, which can be cleaved to release ¹³CO₂.Allows tracing of serine-to-glycine flux and subsequent glycine catabolism. annualreviews.orgescholarship.org

Role of L Serine in the Biosynthesis of Downstream Biomolecules

Role of L-SERINE in One-Carbon Unit Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids, as well as for methylation reactions that regulate epigenetic processes. nih.govmdpi.com L-serine is the principal donor of one-carbon units to this network, highlighting its indispensable role in cellular proliferation and maintenance. frontiersin.orgresearchgate.netfrontiersin.org

The entry of L-serine's carbon into the 1C pool is primarily mediated by the folate cycle. mdpi.com This process is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both the cytoplasm (SHMT1) and mitochondria (SHMT2). annualreviews.orgresearchgate.net SHMT facilitates the reversible transfer of the hydroxymethyl group (the C3 carbon) from L-serine to the cofactor tetrahydrofolate (THF). mdpi.comannualreviews.orgnih.gov This reaction yields glycine (B1666218) and 5,10-methylenetetrahydrofolate (CH2-THF), the first key intermediate in the folate cycle. annualreviews.organnualreviews.orgoup.com

The CH2-THF can then be directed into several pathways: it can be oxidized to generate other 1C-folate derivatives for different biosynthetic reactions or reduced to 5-methyltetrahydrofolate (CH3-THF). mdpi.com The mitochondrial pathway is considered critical for embryonic development, with formate (B1220265) being exported to the cytoplasm to enter the 1C pool. researchgate.netbiorxiv.org The compartmentalization of these reactions across the mitochondria, cytoplasm, and nucleus allows for precise regulation of the metabolic flux depending on cellular demands. researchgate.netnih.gov

The one-carbon units derived from L-serine are indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. nih.govresearchgate.netbiorxiv.org The synthesis of the purine (B94841) ring (found in adenine (B156593) and guanine) requires two separate one-carbon donations from folate derivatives. frontiersin.orgoup.com

Furthermore, the synthesis of the pyrimidine (B1678525) nucleotide thymidylate (dTMP), a crucial component of DNA, depends directly on the serine-derived one-carbon unit. nih.gov The enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) using CH2-THF as the methyl donor, producing dTMP and dihydrofolate (DHF). nih.gov Tracer studies using isotopically labeled serine, such as 2,3,3-²H serine, have confirmed its role as a predominant one-carbon donor for both purine and thymidine (B127349) synthesis. researchgate.net These studies demonstrated significant label incorporation into guanine, adenine, and related molecules, confirming the direct contribution of serine's carbon backbone to nucleotide pools. researchgate.net

L-serine metabolism is intrinsically linked to the methionine cycle and cellular methylation reactions. frontiersin.orgmdpi.com The 1C unit from serine, in the form of 5-methyltetrahydrofolate (CH3-THF), is used to remethylate homocysteine to form methionine. mdpi.com Methionine is subsequently converted into S-adenosylmethionine (SAM), the universal methyl group donor in the cell. oup.comaginganddisease.org

SAM provides the methyl groups for a vast range of critical reactions, including the methylation of DNA, RNA, histones, and other proteins. nih.govaginganddisease.org These epigenetic and post-translational modifications are vital for regulating gene expression and protein function. Therefore, by supplying the initial one-carbon unit, L-serine metabolism directly impacts the cell's epigenetic state and its capacity for signal transduction. nih.govaginganddisease.org Serine starvation has been shown to reduce global methylation levels by impeding the methionine cycle, underscoring this critical link. aginganddisease.org

Role of L-SERINE in Sphingolipid Biosynthesis

Sphingolipids are a class of lipids that are integral structural components of cell membranes and also function as signaling molecules involved in cell proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov The de novo synthesis of all sphingolipids begins in the endoplasmic reticulum with a condensation reaction involving L-serine. frontiersin.org

The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govresearchgate.net SPT is a multisubunit enzyme complex that condenses L-serine with a long-chain acyl-CoA, most commonly palmitoyl-CoA. uniprot.orguniprot.org This reaction produces 3-ketodihydrosphingosine (KDS). nih.govnih.gov

The reaction mechanism of SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, involves several steps. nih.govnih.gov L-serine first binds to the PLP cofactor, followed by the removal of its α-proton. nih.gov The resulting carbanion attacks the palmitoyl-CoA, leading to the formation of a β-keto acid intermediate. nih.gov Crucially, this intermediate is then decarboxylated, releasing the C1 carboxyl carbon of the original L-serine as CO₂. nih.gov

This decarboxylation step means that when using L-SERINE (1-¹³C) as a substrate, the ¹³C label is lost during the reaction and is not incorporated into the final KDS product. This feature is fundamental to understanding kinetic isotope effects (KIEs) with this specific isotopologue. A KIE occurs when the rate of a reaction changes upon substitution with a heavier isotope at or near the position of bond breaking. Because the C1-C2 bond is broken during decarboxylation, a primary KIE would be expected with L-SERINE (1-¹³C).

While direct KIE studies focusing exclusively on L-SERINE (1-¹³C) are specific, research on related isotopologues provides significant insight. Studies using deuterated L-serine have revealed differences between bacterial and human SPT enzymes. For instance, the bacterial SPT from Sphingomonas paucimobilis shows a clear KIE with [2,3,3-D]l-serine, suggesting that steps involving C-H bond cleavage are at least partially rate-limiting. nih.gov In contrast, the human SPT does not show a similar effect, indicating subtle mechanistic variations, possibly related to the role of its activating subunits. nih.gov

Table 1: Kinetic Isotope Effects (KIE) of Serine Palmitoyltransferase (SPT) with Various L-Serine Isotopologues. Data adapted from studies on S. paucimobilis SPT. nih.gov
L-Serine IsotopologueIsotope Position(s)Observed Effect on Reaction RateInferred Impact on Rate-Limiting Step
L-SERINE (1-¹³C)C1 (Carboxyl)A primary KIE is expected due to C-C bond cleavage during decarboxylation.Decarboxylation is likely a key part of the rate-determining sequence.
[2-¹³C]l-serineC2 (α-carbon)No noticeable effect on rate observed.Bond changes at the α-carbon are not the primary rate-limiting factor.
[2,3,3-D]l-serineC2, C3~50% decrease in reaction rate (KIE ≈ 2.18).α-proton abstraction is a significant rate-limiting step.
[3,3-D]l-serineC3No significant effect on rate observed.C-H bonds at the β-carbon are not broken in the rate-limiting step.

Role of L-SERINE in Cysteine and Glutathione (B108866) Synthesis

L-serine is a direct precursor for the synthesis of other amino acids, most notably cysteine. frontiersin.orgfrontiersin.org The synthesis of cysteine occurs via the transsulfuration pathway, where L-serine's carbon skeleton combines with a sulfur atom donated from homocysteine. nih.gov This pathway not only produces cysteine but also links serine metabolism directly to the methionine cycle.

Cysteine plays a vital role in protein structure and cellular redox homeostasis. It is one of the three amino acid components of glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine. frontiersin.orgnih.gov Glutathione is the most abundant antioxidant in cells, protecting them from damage by reactive oxygen species. Since L-serine is a precursor to two of glutathione's three components—cysteine directly, and glycine via the SHMT reaction—its availability is critical for maintaining cellular antioxidant capacity. nih.govnih.govkobe-u.ac.jp

Research in the yeast Saccharomyces cerevisiae has demonstrated this link experimentally. nih.gov Enhancing the L-serine biosynthetic pathway by overexpressing key enzymes led to a significant increase in glutathione production. nih.govd-nb.info

Table 2: Effect of Overexpressing L-Serine Biosynthesis Genes on Glutathione Production in S. cerevisiae. Data adapted from Kobayashi et al., 2022. nih.govd-nb.info
Overexpressed GeneEnzymatic Step in L-Serine PathwayFold Increase in Volumetric Glutathione Production (vs. Control)
SER23-phosphoglycerate (B1209933) dehydrogenase (Step 1)1.3
SER1Phosphoserine aminotransferase (Step 2)1.4
SER3 / SER33Phosphoserine phosphatase (Step 3)1.9
SER3, SHM2, CYS4Combined Serine, Glycine, and Cysteine pathway enhancement2.5

These findings underscore the importance of L-serine as a metabolic precursor, demonstrating that increasing its intracellular supply can directly boost the synthesis of downstream protective molecules like glutathione. nih.gov

Other Amino Acid Interconversions

L-serine is a pivotal precursor in the synthesis of other amino acids, most notably glycine and cysteine. nih.govnih.gov The use of isotopically labeled L-serine, such as L-SERINE (1-13C), is instrumental in elucidating the flux and regulation of these interconversion pathways.

The conversion of L-serine to glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). agriculturejournals.czmdpi.com This reaction is fundamental to one-carbon metabolism, as it simultaneously generates 5,10-methylenetetrahydrofolate, a key donor of one-carbon units for the synthesis of nucleotides and other essential molecules. agriculturejournals.cznhri.org.tw When L-SERINE (1-13C) is used, the ¹³C label is located on the carboxyl group. In the conversion to glycine, this carboxyl group is retained. However, the 3-carbon of serine is the one transferred to tetrahydrofolate. mdpi.com Therefore, tracing studies with L-SERINE (1-13C) can track the incorporation of the serine backbone into glycine.

L-serine is also the direct carbon backbone donor for the synthesis of L-cysteine. nih.govagriculturejournals.cz In the transsulfuration pathway, L-serine condenses with homocysteine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. mdpi.com Subsequently, cystathionine is cleaved by cystathionine γ-lyase to yield L-cysteine, α-ketobutyrate, and ammonia. agriculturejournals.cz This pathway effectively links sulfur metabolism with amino acid synthesis. mdpi.com By using L-SERINE (1-13C), researchers can trace the serine-derived carbon skeleton into the cysteine pool, providing insights into the regulation of glutathione synthesis and redox balance, as cysteine is a rate-limiting precursor for glutathione. nih.govresearchgate.net

Phospholipid Synthesis

L-serine is a crucial building block for the synthesis of several classes of phospholipids (B1166683), which are essential components of cellular membranes and are involved in cell signaling. frontiersin.orgnih.gov The primary phospholipids derived from L-serine are phosphatidylserine (B164497) (PS) and, subsequently, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). nih.gov

The synthesis of phosphatidylserine occurs primarily through a base-exchange reaction, where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine, is replaced with serine. nih.gov L-SERINE (1-13C) can be used to monitor this incorporation. For instance, studies in isolated rat hepatocytes using L-[3-¹⁴C]serine have demonstrated its incorporation into PS. nih.gov The rate of PS biosynthesis was observed to be between 7-17 nmol/min per liver at an L-serine concentration of 0.55 mM. nih.gov

Once synthesized, phosphatidylserine can be decarboxylated by the enzyme phosphatidylserine decarboxylase to form phosphatidylethanolamine. nih.gov This reaction is significant as it represents a major pathway for PE synthesis in mammalian cells. Research has shown that the rate of this decarboxylation can be influenced by the concentration of L-serine. nih.gov For example, increasing L-serine levels from 0.5 mM to 2.25 mM led to an approximately four-fold increase in the apparent rate of PS decarboxylation in rat hepatocytes. nih.gov

The following table summarizes findings from a study on polymorphonuclear cells (PMNs) from healthy volunteers and cluster headache patients, which investigated the incorporation of radiolabeled L-serine into phospholipids. This data highlights the increased de novo synthesis of PS in the patient group.

Group Phosphatidylserine (PS) (cpm) Phosphatidylethanolamine (PE) (cpm) Sphingomyelin (cpm)
Healthy Volunteers (n=14)1194 +/- 578268 +/- 29257 +/- 71
Cluster Headache Patients (n=12)2365 +/- 841291 +/- 20788 +/- 66
Data from a study on the incorporation of L-(U-¹⁴C)serine into phospholipids in PMNs. Values are presented as mean +/- SD (standard deviation) in counts per minute (cpm). The increased incorporation into PS in patients was statistically significant (p < 0.0004). nih.gov

Furthermore, phosphatidylethanolamine can be sequentially methylated to form phosphatidylcholine, another critical membrane phospholipid. nih.gov Therefore, the carbon backbone provided by L-serine is fundamental to the synthesis of these three major membrane phospholipids. Isotope tracing studies using L-SERINE (1-13C) are essential for quantifying the flux through these pathways and understanding how they are regulated in various physiological and pathological conditions. escholarship.org

Enzymology and Regulation of L Serine Metabolism

Characterization of Key Enzymes in L-Serine Pathways

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (CH₂-THF). researchgate.netresearchgate.net This reaction is a critical link between amino acid metabolism and one-carbon (1C) metabolism, providing the primary source of one-carbon units for the synthesis of purines, thymidine (B127349), and methionine. researchgate.netportlandpress.com

In humans and other eukaryotes, there are two principal SHMT isozymes:

SHMT1 : The cytosolic isoform. researchgate.net

SHMT2 : The mitochondrial isoform. researchgate.net

These isozymes share a high degree of sequence identity but exhibit distinct kinetic and regulatory properties, reflecting their roles in different cellular compartments. researchgate.netmz-at.de Both enzymes exist as homotetramers, which can be described as a dimer of dimers, with the active sites located at the interface between subunits. researchgate.netresearchgate.net The catalytic activity of SHMT is complex, and studies using L-SERINE (1-13C) have been instrumental in measuring the flux of serine to glycine in different cellular compartments and under various conditions, revealing the primary role of mitochondrial SHMT2 in this interconversion. nih.govsigmaaldrich.com

3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo biosynthesis of L-serine, oxidizing the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. chromservis.euoup.com This NAD⁺-dependent reaction commits carbon from glycolysis to the phosphorylated serine pathway. nih.gov

Based on their domain structure, PHGDH enzymes are classified into three types. ckisotopes.com A key regulatory feature, particularly in bacteria like E. coli, is the allosteric feedback inhibition of PHGDH by L-serine, the end product of the pathway. ckisotopes.comresearchgate.net This inhibition is typically mediated by a regulatory domain known as the ACT domain, which binds L-serine. oup.comckisotopes.com The binding of L-serine stabilizes an inactive conformation of the enzyme, thus reducing its catalytic rate. researchgate.net Interestingly, while PHGDH from sources like Mycobacterium tuberculosis and E. coli are sensitive to L-serine, mammalian PHGDH enzymes are generally not subject to this feedback inhibition, suggesting that regulation of the pathway in mammals occurs through different mechanisms. nih.govoup.comckisotopes.com

Serine Dehydratase (SDS), also known as L-serine ammonia-lyase, is a PLP-dependent enzyme that catabolizes L-serine through deamination to produce pyruvate (B1213749) and ammonia. escholarship.orgamazonaws.com This function places SDS at a key intersection of amino acid catabolism and central carbon metabolism, providing a substrate for gluconeogenesis, particularly in the liver. escholarship.org

The regulation of SDS is primarily at the transcriptional level. Hormones that signal a low-energy state, such as glucagon (B607659), up-regulate the expression of the SDS gene. escholarship.orgamazonaws.com Conversely, hormones like insulin (B600854), which signal energy abundance, can inhibit its induction. escholarship.orgamazonaws.com This hormonal control ensures that serine is directed toward pyruvate production for glucose synthesis primarily during periods of fasting or low carbohydrate availability. amazonaws.com In some bacteria, the enzyme features a novel "tail in mouth" configuration where a C-terminal cysteine acts as an intrinsic competitive inhibitor, suggesting a unique regulatory mechanism.

Serine Palmitoyltransferase (SPT) catalyzes the initial and rate-limiting step in the de novo synthesis of all sphingolipids. This PLP-dependent enzyme condenses L-serine with an acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine. In mammals, SPT is a complex enzyme residing in the endoplasmic reticulum membrane and is composed of several subunits.

The core catalytic activity is provided by a heterodimer of either SPTLC1 and SPTLC2 or SPTLC1 and SPTLC3. The subunit composition influences the enzyme's substrate preference for different acyl-CoAs. SPT activity is also modulated by smaller subunits, ssSPTa and ssSPTb, which can significantly enhance its catalytic rate and influence substrate selectivity. A crucial layer of regulation is provided by the ORMDL proteins (ORMDL1, 2, and 3), which act as negative regulators of SPT activity. In the presence of ceramides, ORMDL proteins bind to the SPT complex and inhibit its function, forming a homeostatic feedback loop that controls sphingolipid levels.

Table 1: Key Enzymes in L-Serine Metabolism

Enzyme Abbreviation Function Location Key Regulatory Features
Serine Hydroxymethyltransferase SHMT Reversible conversion of serine to glycine; 1C unit generation Cytosol (SHMT1), Mitochondria (SHMT2) Substrate availability; Post-transcriptional regulation by RNA researchgate.netportlandpress.commz-at.de
3-Phosphoglycerate Dehydrogenase PHGDH Rate-limiting step of de novo serine synthesis from glycolysis Plastids (plants), Cytosol (mammals) Allosteric feedback inhibition by L-serine (in bacteria/plants); Transcriptional upregulation oup.comckisotopes.com
Serine Dehydratase SDS Catabolism of serine to pyruvate and ammonia Cytoplasm of hepatocytes Transcriptional regulation by hormones (glucagon, insulin) amazonaws.com
Serine Palmitoyltransferase SPT Rate-limiting step of sphingolipid synthesis Endoplasmic Reticulum Negative regulation by ORMDL proteins; Subunit composition (SPTLC1/2/3, ssSPT)

Transcriptional and Post-Transcriptional Regulation of L-Serine Metabolic Enzymes

The expression of enzymes involved in L-serine metabolism is tightly controlled to meet cellular demands. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional regulation is a primary mechanism for controlling the flux through serine metabolic pathways. For instance, the expression of PHGDH, the rate-limiting enzyme of the serine synthesis pathway, is often upregulated in proliferating cells, such as in cancer, to support the increased demand for serine. chromservis.eu This upregulation can be driven by specific transcription factors; for example, in lung adenocarcinoma, the chromobox protein CBX4 interacts with GCN5 to increase histone acetylation at the PHGDH promoter, enhancing its transcription. Similarly, the expression of SDS is controlled by hormonal signals, with glucagon inducing transcription and insulin suppressing it. escholarship.orgamazonaws.com In microorganisms like Streptococcus pyogenes, a dedicated transcriptional repressor, SerR, controls the expression of operons involved in serine catabolism.

Post-transcriptional regulation adds another layer of control. A notable example involves the SHMT isozymes. In lung cancer cells, the cytosolic protein SHMT1 has been shown to bind to the mRNA of the mitochondrial isoform, SHMT2. portlandpress.com This interaction can regulate the translation or stability of the SHMT2 transcript, providing a mechanism to coordinate the activity of the two isoforms in different cellular compartments. portlandpress.com This form of regulation, where a metabolic enzyme also functions as an RNA-binding protein, is an example of "moonlighting" and highlights the complexity of metabolic control. portlandpress.com

Allosteric Regulation and Enzyme Kinetics in L-SERINE Pathways

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to fluctuating metabolite concentrations. This is particularly evident in the L-serine biosynthetic pathway. The enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) in many bacteria and plants is a classic example of an allosterically regulated enzyme. researchgate.net It is inhibited by its downstream product, L-serine, which binds to a regulatory site distinct from the active site. nih.govresearchgate.net This binding exhibits cooperativity, meaning the binding of one serine molecule to a subunit in the tetrameric enzyme complex increases the affinity for subsequent serine binding to other subunits, leading to a sharp, switch-like inhibition. researchgate.net

In some organisms, allosteric control is even more complex. In the plant Arabidopsis thaliana, two of the three PHGDH isoforms are not only inhibited by L-serine but are also activated by other amino acids, such as L-homocysteine. This suggests that the pathway's activity is integrated with the status of other metabolic routes.

Enzyme kinetics, which describe the relationship between substrate concentration and reaction rate (often defined by the Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ), are fundamental to understanding pathway regulation. The Kₘ values for different serine-consuming enzymes suggest a hierarchy of serine utilization. Enzymes with low Kₘ values, such as SHMT, can function efficiently even at low serine concentrations. In contrast, enzymes like Serine Palmitoyltransferase (SPT) and Serine Dehydratase (SDS) have higher Kₘ values, indicating they are more sensitive to fluctuations in cellular L-serine levels. Isotopic labeling techniques, including the use of L-SERINE (1-13C), are powerful tools for determining these kinetic parameters in vivo by measuring the rates of metabolic reactions under physiological conditions. nih.gov

Table 2: Regulatory Mechanisms in L-Serine Metabolism

Enzyme Regulatory Mechanism Effector Molecule Effect
PHGDH Allosteric Feedback Inhibition L-Serine Inhibition (non-mammalian) ckisotopes.comresearchgate.net
PHGDH Allosteric Activation L-Homocysteine Activation (in A. thaliana)
SPT Negative Feedback Regulation ORMDL proteins (in response to ceramides) Inhibition
SDS Transcriptional Control Glucagon / Insulin Induction / Repression amazonaws.com
SHMT1 Post-Transcriptional Control Binds SHMT2 mRNA Regulation of SHMT2 expression portlandpress.com

Cellular and Organismal Contexts of L Serine 1 13c Research

Mammalian Cell Line Models in L-SERINE (1-13C) Studies

Mammalian cell lines are fundamental tools for dissecting the role of L-serine metabolism in cellular processes like proliferation, redox balance, and biosynthesis. nih.govresearchgate.net Isotope tracing studies, often using various 13C-labeled serine molecules, have revealed that many cancer cells exhibit a heightened demand for serine, which fuels one-carbon metabolism for the synthesis of nucleotides and other essential molecules. nih.govnih.gov

In cancer research, cell lines such as triple-negative breast cancer lines have been shown to divert a significant portion of glycolytic intermediates towards de novo serine synthesis. nih.gov Tracing experiments with labeled serine in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines have been used to investigate cysteine metabolism and its dependence on serine. aacrjournals.org Furthermore, studies in Chinese Hamster Ovary (CHO) cells, a workhorse for biopharmaceutical production, have employed comprehensive 13C-labeling of amino acids, including serine, to identify and trace the origins of metabolic by-products that can impact cell growth and productivity. pnas.org Human umbilical vein endothelial cells (HUVECs) have also been studied using 13C tracers to understand how endothelial metabolism is modulated under various conditions, with analyses showing changes in serine enrichment. mdpi.com

These in vitro models allow for controlled experiments to elucidate the specific enzymatic steps and regulatory mechanisms governing serine metabolic flux. researchgate.netresearchgate.net For instance, research in Neuro2a neuroblastoma cells has used labeled serine to explore the interplay between L-serine and D-serine, highlighting how the chirality of serine can direct metabolic flow between proliferation-supporting pathways and neuromodulator synthesis. biorxiv.orgbiorxiv.org

Table 1: Examples of Mammalian Cell Lines in L-SERINE (1-13C) and Related Isotope Tracing Studies

Microbial Systems in L-SERINE (1-13C) Research

In microbial biotechnology, L-SERINE (1-13C) and other isotopic tracers are instrumental for metabolic engineering and pathway analysis. jove.comroyalsocietypublishing.org Microorganisms like Escherichia coli and Corynebacterium glutamicum are frequently engineered to overproduce L-serine, a valuable biochemical building block. dtu.dknih.govrroij.com Isotope tracing helps to identify metabolic bottlenecks, quantify flux through production and competing pathways, and guide genetic modifications to enhance yield. osti.gov

For example, studies in E. coli have involved deleting genes responsible for serine degradation (e.g., sdaA, glyA) and overexpressing feedback-resistant enzymes for serine synthesis. nih.gov 13C-MFA can then be used to confirm that the carbon flux is successfully rerouted towards serine production. dtu.dknih.gov Adaptive laboratory evolution (ALE) combined with metabolic analysis has also been used to improve L-serine tolerance and production titers in E. coli. dtu.dk

Beyond production, 13C-labeled substrates are used to uncover fundamental aspects of microbial metabolism. royalsocietypublishing.org In the methanogen Methanothermobacter thermautotrophicus, tracer analysis with 13CO2 helped to elucidate the carbon fixation pathways leading to the synthesis of amino acids, including serine. oup.com In Penicillium chrysogenum, 13C-labeling experiments are used to determine the flux distribution between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, where the labeling pattern of serine provides crucial information. asm.org

Table 2: Application of L-SERINE (1-13C) and Isotope Tracing in Microbial Systems

Tissue-Specific Metabolic Dynamics of L-Serine

The metabolic fate of L-serine varies significantly among different tissues, reflecting their unique physiological roles. annualreviews.org Isotope tracing with molecules like L-SERINE (1-13C) in ex vivo tissue cultures and in vivo models has been pivotal in mapping these tissue-specific dynamics. aacrjournals.orgnih.govresearchgate.net

The liver is a central hub for amino acid metabolism. frontiersin.org Studies in rat liver have shown that serine can be catabolized via multiple pathways, with serine dehydratase being a major route. researchgate.net More recent work using global 13C tracing in intact human liver tissue ex vivo has confirmed well-known metabolic features and also revealed unexpected activities, providing a high-resolution map of human liver metabolism. nih.govresearchgate.net

In contrast, the brain relies on local synthesis of L-serine, as dietary serine has limited access across the blood-brain barrier. nih.gov Astrocytes are primary sites of de novo serine synthesis from glucose. annualreviews.org This locally produced L-serine is a precursor for neurotransmitters like D-serine and glycine (B1666218), and is crucial for neuronal function and development. biorxiv.orgbiorxiv.org

Stable isotope tracing in murine models has demonstrated that de novo cysteine synthesis from serine is highly active in the liver and pancreas but absent in the lung. aacrjournals.org This highlights how different tissues depend on either local synthesis or uptake from circulation to meet their metabolic demands for serine and its downstream products like the antioxidant glutathione (B108866). nih.govaacrjournals.org

Table 3: Tissue-Specific Metabolism of L-Serine Investigated with Isotope Tracers

In Vivo Animal Models for L-SERINE (1-13C) Metabolic Studies

In vivo animal models, particularly rodents, are indispensable for understanding the systemic metabolism of L-serine and its implications in complex diseases. isotope.com Infusion of L-SERINE (1-13C) or other labeled variants allows for the tracking of serine distribution, uptake by different organs, and its conversion into a multitude of other metabolites throughout the body. annualreviews.orgnih.gov

Studies in mice have estimated that the turnover of L-serine in circulation is among the highest of all amino acids. annualreviews.org Tracing with [U-13C3]serine in wild-type mice has shown rapid uptake and conversion in tissues like the liver and kidney. nih.gov These experiments are crucial for building pharmacokinetic models and understanding inter-organ metabolic fluxes. frontiersin.orgnih.gov

Animal models of disease have provided significant insights. In db/db mice, a model for type 2 diabetes and diabetic neuropathy, altered serine metabolism is linked to the accumulation of neurotoxic deoxysphingolipids. nih.gov Similarly, in streptozotocin (B1681764) (STZ)-induced diabetic mice, serine disposal is elevated, suggesting that insulin (B600854) deficiency impacts systemic serine homeostasis. nih.gov Mouse models of Alzheimer's disease have been used to show that serine metabolism is altered in the brain, affecting levels of both L- and D-serine. mdpi.com These in vivo studies are critical for linking cellular metabolic changes observed in vitro to the pathophysiology of the whole organism and for evaluating potential therapeutic strategies that target serine metabolism. frontiersin.orgnih.gov

Table 4: Use of L-SERINE (1-13C) Tracing in In Vivo Animal Models

Advanced Research Directions and Challenges in L Serine 1 13c Studies

Integration of Multi-Omics Data with 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful method for quantifying the rates of metabolic reactions within a cell. springernature.comnih.gov By tracking the path of 13C-labeled substrates like L-SERINE (1-13C), researchers can map out the flow of carbon through metabolic networks. nih.gov However, metabolic fluxes represent only one layer of cellular regulation. To gain a more holistic understanding, there is a growing trend to integrate 13C-MFA data with other high-throughput "omics" data, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations). uva.esmdpi.com

This multi-omics approach provides a more comprehensive picture of cellular function. uva.esmdpi.com For instance, changes in metabolic fluxes measured by 13C-MFA can be correlated with changes in the expression of genes encoding metabolic enzymes (transcriptomics) or the abundance of those enzymes themselves (proteomics). nih.govnih.gov Studies have successfully used this integrated approach to reveal dysregulation in serine metabolism in various diseases, including cancer and inherited metabolic disorders like methylmalonic acidemia. uva.esnih.gov

However, the integration of these diverse and large datasets presents significant challenges. nih.gov Key difficulties include:

Data Heterogeneity: Different omics platforms produce data with varying formats, scales, and levels of noise.

Lack of Direct Correlation: The relationship between transcript levels, protein levels, and metabolic fluxes is not always linear or straightforward, making direct correlations complex. researchgate.net

Computational Complexity: Developing robust computational models and algorithms to effectively integrate these multi-layered datasets is a major hurdle. nih.govresearchgate.net

Despite these challenges, the development of new computational methods, such as Linear Bound Flux Balance Analysis (LBFBA), is improving the ability to use expression data to predict metabolic fluxes more accurately. nih.gov Overcoming these obstacles is crucial for building comprehensive, predictive models of cellular metabolism that can fully leverage the quantitative power of L-SERINE (1-13C) tracing.

Omics LayerInformation ProvidedIntegration with 13C-MFAKey Challenges
TranscriptomicsGene expression levels (mRNA)Correlates enzyme-coding gene expression with pathway flux. nih.govmRNA levels do not always correlate with protein abundance or enzyme activity. researchgate.net
ProteomicsProtein abundance and post-translational modificationsProvides a more direct link between enzyme levels and metabolic fluxes. uva.esQuantification can be challenging; protein levels may not reflect in vivo enzyme activity.
MetabolomicsConcentrations of intracellular metabolitesLinks pathway activity (flux) with metabolite pool sizes. uva.esMetabolite concentrations do not directly represent flux rates. uva.es

Development of Novel L-SERINE Isotopic Tracers and Labeling Strategies

The design of an isotopic labeling experiment is critical for the successful application of 13C-MFA. springernature.com The choice of the isotopic tracer—the specific 13C-labeled molecule used—determines which metabolic pathways can be accurately measured. nih.gov While universally labeled ([U-13C]) and specifically labeled tracers like L-SERINE (1-13C) are common, research is ongoing to develop novel tracers and labeling strategies to probe specific aspects of serine metabolism with greater precision. isotope.com

Advanced strategies often involve using mixtures of isotopic tracers to simultaneously resolve fluxes in interconnected pathways. nih.govnih.gov For example, co-administering different isotopomers of glucose and glutamine has been shown to improve the precision of flux estimations in central carbon metabolism, which is tightly linked to serine synthesis. nih.govnih.gov The development of "deep labeling" techniques, where cells are cultured in media with a wide range of 13C-labeled precursors, allows for a more hypothesis-free assessment of metabolic activities and the discovery of novel metabolic pathways. nih.gov

Furthermore, researchers are exploring tracers beyond the commonly used substrates. For instance, using 13C-labeled glycerol (B35011) can help delineate the contributions of different pathways to hepatic glucose production, a process connected to serine metabolism. nih.gov The rational design of tracer experiments, sometimes aided by computational algorithms, is essential to maximize the information obtained from a single experiment and to ensure that the fluxes of interest are observable and can be estimated with high statistical confidence. nih.govnih.gov

Labeling StrategyDescriptionApplication in Serine Metabolism StudiesAdvantage
Single Position Labeling (e.g., L-SERINE (1-13C))A single carbon atom in the molecule is labeled with 13C. isotope.comTracks the fate of the carboxyl carbon of serine.Simplicity; useful for tracing specific decarboxylation reactions.
Uniform Labeling (e.g., [U-13C3]Serine)All carbon atoms in the molecule are labeled with 13C.Follows the entire carbon backbone of serine into downstream metabolites. mdpi.comProvides comprehensive labeling of derivative molecules.
Multiple Tracer ExperimentsUsing mixtures of different labeled substrates (e.g., 13C-glucose and 13C-glutamine). nih.govResolves fluxes at the interface of glycolysis, the TCA cycle, and serine synthesis.Improves the precision and scope of flux determination in complex networks. nih.gov
Deep LabelingCulturing cells with a broad range of 13C-labeled precursors. nih.govAllows for hypothesis-free discovery of active serine-related pathways.Enables identification of endogenously synthesized metabolites and novel pathways. nih.gov

High-Throughput Metabolic Profiling Techniques for L-SERINE Pathways

To analyze the complex labeling patterns that result from L-SERINE (1-13C) tracing experiments, researchers rely on sophisticated analytical techniques. nih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods used for metabolic profiling. nih.gov Advances in these technologies are enabling higher throughput, greater sensitivity, and more detailed analysis of serine metabolism.

High-throughput liquid chromatography-mass spectrometry (LC-MS) has become a key tool for metabolomics, allowing for the rapid and sensitive detection of hundreds of metabolites in a single run. nih.govacs.org This technology can precisely measure the mass isotopomer distributions (MIDs) of serine and its downstream products, which is the raw data used for flux calculations in 13C-MFA. youtube.com Automated robotic platforms based on desorption electrospray ionization (DESI) MS are pushing the throughput even further, enabling the analysis of thousands of samples per day. youtube.com

NMR spectroscopy offers a complementary approach. While generally less sensitive than MS, NMR can provide unique information about the positional distribution of 13C atoms within a molecule (isotopomer analysis) without the need for chemical derivatization or chromatographic separation. mdpi.comnih.gov This capability is particularly useful for distinguishing between pathways that produce the same mass isotopomers but with different arrangements of labeled carbons. researchgate.net New methods using 13C-tagging reagents are also being developed to improve the sensitivity and resolution of NMR for profiling amino metabolites like serine in complex biological fluids. nih.gov

TechniquePrincipleStrengths for Serine Pathway AnalysisLimitations
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules to determine mass isotopomer distributions. youtube.comHigh sensitivity, high throughput, suitable for complex mixtures. nih.govPositional isotopomer information is often lost; may require derivatization. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei (like 13C) to determine molecular structure. researchgate.netProvides detailed positional isotopomer information, non-destructive, requires minimal sample preparation. mdpi.comnih.govLower sensitivity compared to MS, potential for spectral overlap. nih.gov

Elucidation of Regulatory Networks Controlling Serine Metabolism

Serine metabolism is tightly regulated to meet the cell's needs for protein synthesis, nucleotide biosynthesis, and redox balance. nih.gov L-SERINE (1-13C) tracing is a valuable tool for understanding how these regulatory networks function under different physiological and pathological conditions. By quantifying how fluxes through the serine synthesis pathway (SSP) and related pathways change in response to stimuli, researchers can infer the activity of key regulatory nodes.

The regulation of serine metabolism occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of metabolic genes. nih.govacs.org For example, the activity of phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the SSP, is subject to feedback inhibition by serine. Isotope tracing can help quantify the impact of such allosteric regulation on pathway flux in living cells. acs.org

Furthermore, the expression of genes encoding SSP enzymes is controlled by a complex network of transcription factors, such as ATF4. nih.gov Studies integrating 13C flux data with transcriptomic or proteomic data can reveal how these transcriptional programs are activated to rewire serine metabolism in response to nutrient availability or cellular stress. nih.govnih.gov A significant challenge is to move beyond identifying individual regulators to understanding the dynamic interplay between these different layers of control. Constructing computational models that incorporate allosteric, transcriptional, and post-translational regulation is a key future direction for fully elucidating the complex control of serine metabolism. mdpi.com

Regulatory MechanismDescriptionKey Molecules InvolvedRole in Serine Metabolism
Allosteric RegulationMetabolites bind to enzymes at a site other than the active site to modulate activity. acs.orgSerine, Pyruvate (B1213749) Kinase M2 (PKM2)Serine provides feedback inhibition on PHGDH and allosterically activates PKM2 to augment glycolysis. nih.gov
Transcriptional ControlRegulation of the rate of gene transcription into mRNA.ATF4, KDM4C, EHMT2Transcription factors like ATF4 upregulate the expression of SSP enzymes (PHGDH, PSAT1, PSPH) in response to amino acid depletion. nih.gov
Substrate AvailabilityThe concentration of precursors for the pathway.3-phosphoglycerate (B1209933)The availability of this glycolytic intermediate directly influences the rate of de novo serine synthesis.

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